Home > Products > Screening Compounds P50283 > Sodium Channel inhibitor 1
Sodium Channel inhibitor 1 -

Sodium Channel inhibitor 1

Catalog Number: EVT-253227
CAS Number:
Molecular Formula: C24H19F4N3O3
Molecular Weight: 473.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sodium Channel inhibitor1, one of 3-Oxoisoindoline-1-carboxamides, is a novel and selective voltage-gated sodium channel for pain treatment.IC50 Value: 0.16 uM ( Na v1.7, V hold-90mV); 0.41 uM (Na v1.7, V hold-90mV) [1]Target: Na v1.7Sodium Channel inhibitor1 demonstrated concentration-dependent efficacy in preclinical behavioral pain models.
Synthesis Analysis

The synthesis of Sodium Channel Inhibitor 1 involves several chemical reactions that typically include the formation of key intermediates followed by coupling reactions to achieve the final structure. Detailed technical methods may vary, but common approaches include:

  • Reagents: The synthesis often utilizes various organic reagents such as amines, carbonyl compounds, and fluorinated aromatic compounds.
  • Reactions: Key reactions may include nucleophilic substitutions, condensation reactions, and cyclization processes to construct the complex molecular framework characteristic of sodium channel inhibitors.
  • Purification: Techniques such as chromatography are employed to purify the synthesized compound to ensure high purity levels necessary for biological testing.

While specific synthetic pathways for Sodium Channel Inhibitor 1 are not detailed in the available literature, general methodologies for similar compounds suggest a reliance on established organic synthesis techniques .

Molecular Structure Analysis

Sodium Channel Inhibitor 1 has the molecular formula C24H19F4N3O3C_{24}H_{19}F_{4}N_{3}O_{3}. Its structure features several notable components:

  • Core Structure: The compound contains a central aromatic system that is essential for its interaction with sodium channels.
  • Functional Groups: Presence of fluorine atoms enhances lipophilicity and alters electronic properties, which can affect binding affinity to sodium channels.
  • 3D Configuration: The spatial arrangement of atoms is critical for its biological activity; thus, stereochemistry must be considered during synthesis and analysis.

Data from sources like PubChem provide insights into its structural characteristics and potential isomeric forms .

Chemical Reactions Analysis

Sodium Channel Inhibitor 1 participates in various chemical reactions that can be categorized as follows:

  • Binding Interactions: The primary reaction of interest involves binding to voltage-gated sodium channels. This interaction typically stabilizes the inactivated state of the channel, thereby inhibiting sodium influx.
  • Electrophysiological Studies: Experimental setups often involve patch-clamp techniques to assess how Sodium Channel Inhibitor 1 affects ion current through sodium channels under different conditions (e.g., varying membrane potentials).
  • State-Dependent Inhibition: The compound exhibits state-dependent inhibition characteristics, meaning it preferentially binds to inactivated states of sodium channels rather than closed states .
Mechanism of Action

The mechanism by which Sodium Channel Inhibitor 1 operates involves several steps:

  1. Channel Binding: Upon administration, the compound binds to specific sites on voltage-gated sodium channels located in neuronal or cardiac tissues.
  2. Inhibition of Sodium Currents: By binding to these channels, it prevents the influx of sodium ions during depolarization phases of action potentials.
  3. Alteration of Action Potential Dynamics: This inhibition leads to slower conduction velocities and prolonged refractory periods in cardiac tissues or reduced excitability in neuronal tissues.

The selectivity towards certain sodium channel isoforms (such as NaV1.6) enhances its therapeutic profile while minimizing side effects associated with non-selective sodium channel blockers .

Physical and Chemical Properties Analysis

Sodium Channel Inhibitor 1 exhibits several physical and chemical properties that influence its behavior in biological systems:

  • Molecular Weight: Approximately 469.42 g/mol.
  • Solubility: The compound's solubility profile is essential for its bioavailability; it generally exhibits moderate solubility in organic solvents but limited solubility in water.
  • Stability: Stability under physiological conditions is crucial for its efficacy; degradation pathways should be characterized during development.

These properties are significant when considering formulation strategies for drug delivery .

Applications

Sodium Channel Inhibitor 1 has several scientific applications:

  • Cardiovascular Treatments: It is primarily used as an antiarrhythmic agent to treat life-threatening ventricular arrhythmias by stabilizing cardiac action potentials.
  • Neurological Disorders: The compound may also have potential applications in treating epilepsy or other neurological conditions where excessive neuronal excitability is problematic.
  • Research Tool: Beyond therapeutic uses, Sodium Channel Inhibitor 1 serves as a valuable tool in pharmacological research aimed at understanding sodium channel dynamics and developing new therapeutic agents targeting these channels.
Historical Development and Evolution of Sodium Channel Inhibitors

Early Pharmacological Discoveries and Cinchona Alkaloids

The foundation of sodium channel inhibitors traces back to the 18th century with Cinchona plant alkaloids, notably quinine. French physician Jean-Baptiste de Sénac first documented its antiarrhythmic properties, but it was Wenckebach who observed a patient using quinine to abort atrial fibrillation attacks. Quinidine, an isomer of quinine, emerged as the first purified therapeutic agent targeting electrical conduction in the heart. Its mechanism remained elusive until the mid-20th century, when voltage-clamp experiments revealed its ability to inhibit sodium (Na+) influx during cardiac depolarization [1] [6].

Concurrently, the neurotoxin tetrodotoxin (TTX), isolated from pufferfish in 1909, became a pivotal tool for elucidating sodium channel physiology. By the 1960s, studies using lobster axons demonstrated TTX’s selective blockade of voltage-gated Na+ channels without affecting potassium currents or membrane resting potentials. This confirmed Na+ channels as discrete pharmacological targets [1]. Crucially, TTX’s irreversible binding to the extracellular pore vestibule (the "selectivity filter") identified a key site for channel modulation, distinguishing it from later state-dependent inhibitors [1] [10].

Table 1: Key Milestones in Early Sodium Channel Inhibitor Discovery

CompoundSourceYearKey Contribution
QuinineCinchona bark1749First observed antiarrhythmic effect
QuinidineCinchona barkEarly 1900sFirst purified antiarrhythmic; Na+ channel inhibition
Tetrodotoxin (TTX)Pufferfish1909Selective Na+ channel blockade; tool for electrophysiology
ProcainamideSynthetic derivative1950sFirst synthetic antiarrhythmic; less autonomic effects than quinidine

Evolution of Antiarrhythmic Agents: From Quinidine to Class IC Drugs

The mid-20th century saw systematic efforts to classify and refine sodium channel blockers. The Vaughan-Williams classification (1970) categorized antiarrhythmics by mechanism, with Class I agents defined by Na+ channel blockade. This class was subdivided based on nuanced differences in state-dependence and repolarization effects:

  • Class IA (e.g., quinidine, procainamide): Moderate Na+ channel blockade with concomitant potassium channel inhibition, prolonging action potential duration (APD).
  • Class IB (e.g., lidocaine, mexiletine): Rapid association/dissociation with Na+ channels; preferential block of inactivated states (e.g., in ischemic tissue). Shortened APD.
  • Class IC (e.g., flecainide, encainide): Potent, slow-binding Na+ channel blockers with minimal effect on repolarization. Markedly slowed conduction velocity [3] [6].

Class IC drugs represented a therapeutic leap due to their high bioavailability and convenient dosing. Flecainide, developed in the late 1970s, suppressed ventricular ectopy with twice-daily dosing and lacked non-cardiac toxicity (e.g., lupus-like syndromes from procainamide). Crucially, it induced conspicuous ECG changes: prolonged P-waves, PR intervals, and QRS duration, reflecting profound conduction slowing—initially misinterpreted as a biomarker of efficacy rather than risk [6] [9]. Mechanistically, Class IC drugs exhibit strong use-dependence, accumulating in channels during rapid depolarizations (e.g., tachyarrhythmias). This underpinned their efficacy in supraventricular arrhythmias [2] [3].

Table 2: Evolution of Sodium Channel Blockers by Vaughan-Williams Class

ClassPrototype DrugsNa+ Blockade StrengthEffect on RepolarizationKey Clinical Use
IAQuinidine, ProcainamideModerateProlongs APDAtrial fibrillation, VT
IBLidocaine, MexiletineWeakShortens APDIschemic VT, postoperative PVCs
ICFlecainide, EncainideStrongMinimal effectSVT, WPW syndrome

Impact of the Cardiac Arrhythmia Suppression Trial (CAST) on Drug Development

The Cardiac Arrhythmia Suppression Trial (CAST, 1986–1989) irrevocably altered sodium channel inhibitor development. Designed to test whether suppressing ventricular ectopy post-myocardial infarction (MI) reduced mortality, CAST randomized 1,700+ patients to encainide/flecainide or placebo. Despite effectively suppressing premature ventricular complexes (PVCs), treated patients exhibited 2.5–3.6-fold higher arrhythmic death rates versus placebo. Total mortality was 7.7% (encainide/flecainide) vs. 3.0% (placebo), prompting early termination. Moricizine (tested in CAST-II) also increased early mortality and showed no long-term benefit [7] [9].

CAST revealed critical flaws in arrhythmia management:

  • PVC suppression ≠ mortality benefit: Ectopy was a risk marker, not a therapeutic target.
  • Proarrhythmic potential of Na+ blockers: Ischemia exacerbates Na+ channel inhibition, creating conduction heterogeneity that promotes re-entry. Class IC agents’ slow dissociation kinetics further increased vulnerability to ventricular fibrillation [6] [9].

The trial’s fallout was immediate:

  • Withdrawal of encainide from clinical use.
  • Restricted indications for flecainide (only supraventricular arrhythmias without structural heart disease).
  • Paradigm shift from empiric PVC suppression to risk stratification (e.g., ejection fraction).
  • Redirection of drug discovery toward non-Na+ targets (e.g., Class III K+ blockers) and later, subtype-selective Na+ inhibitors (e.g., NaV1.7 for pain) [6] [7] [9].

Post-CAST, Na+ channel drug development prioritized subtype selectivity (e.g., NaV1.8 for pain) and state-independent block (e.g., ST-2262, a modified tetrodotoxin analogue). ST-2262 exemplifies modern design, inhibiting NaV1.7 with 200-fold selectivity over other isoforms via extracellular pore binding—a direct evolution from TTX pharmacology [10].

Properties

Product Name

Sodium Channel inhibitor 1

IUPAC Name

7-fluoro-3-oxo-2-(2-pyridin-2-ylethyl)-N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-isoindole-1-carboxamide

Molecular Formula

C24H19F4N3O3

Molecular Weight

473.4 g/mol

InChI

InChI=1S/C24H19F4N3O3/c25-19-6-3-5-18-20(19)21(31(23(18)33)13-11-16-4-1-2-12-29-16)22(32)30-14-15-7-9-17(10-8-15)34-24(26,27)28/h1-10,12,21H,11,13-14H2,(H,30,32)

InChI Key

GRXUKFHZQDPFAI-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)CCN2C(C3=C(C2=O)C=CC=C3F)C(=O)NCC4=CC=C(C=C4)OC(F)(F)F

Synonyms

7-fluoro-3-oxo-2-(2-pyridin-2-ylethyl)-N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-isoindole-1-carboxamide

Canonical SMILES

C1=CC=NC(=C1)CCN2C(C3=C(C2=O)C=CC=C3F)C(=O)NCC4=CC=C(C=C4)OC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.